Key Intermediate in the Synthesis of PAT-1251, a First-in-Class Clinical-Stage LOXL2 Inhibitor
The target compound (CAS 1086376-61-5) is a direct synthetic precursor to the aminomethyl-pyridine core of advanced LOXL2 inhibitors, including the clinical compound PAT-1251 [1]. The synthesis of PAT-1251, derived from optimization of a series starting with compound 2 (which is likely CAS 1086376-61-5 or its direct aminomethyl analog), resulted in a compound that is an orally efficacious, irreversible LOXL2 inhibitor that is highly selective over LOX and other amine oxidases [1]. This positions the compound as the starting point for a clinically validated drug class.
| Evidence Dimension | Clinical Development Status |
|---|---|
| Target Compound Data | Direct precursor to PAT-1251, a 'first-in-class' small-molecule LOXL2 inhibitor that entered Phase 1 clinical trials [1]. |
| Comparator Or Baseline | Precursor to other early-stage or less selective LOXL2 inhibitors, such as those based on the (2-chloropyridin-4-yl)methanamine scaffold [2]. |
| Quantified Difference | PAT-1251 is the first compound of its class to enter human trials, whereas the most potent (2-chloropyridin-4-yl)methanamine derivative (compound 20) has an hLOXL2 IC50 of 126 nM and is not reported to be in clinical development [1][2]. |
| Conditions | Preclinical and clinical drug development pathway. |
Why This Matters
Selecting this intermediate aligns with a clinically validated and high-potency pharmacophore, reducing development risk and increasing the probability of generating a viable drug candidate.
- [1] Rowbottom, M.W., et al. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry. 2017, 60, 10, 4403-4423. View Source
- [2] Schilter, H., et al. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. ACS Medicinal Chemistry Letters. 2017, 8, 4, 423-427. View Source
